
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine” would be characterized by the presence of a pyrazole ring, a benzyl group, and a chlorine atom. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The compound could potentially undergo reactions such as nucleophilic aromatic substitution, oxidation, or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence of the pyrazole ring, the benzyl group, and the chlorine atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and structural characterization. The compound serves as a precursor in the synthesis of a wide range of pyrazole derivatives due to its reactivity and versatility. For example, the synthesis, characterization, and the crystal study of pyrazole derivatives including this compound have shown significant antitumor, antifungal, and antibacterial activities, highlighting its potential in developing new pharmacophores for medical applications. These studies involve detailed spectroscopic analysis (FT-IR, UV–visible, NMR, mass spectroscopy) and single-crystal X-ray crystallography to elucidate the molecular structure and understand the basis of biological activity (Titi et al., 2020).
Biological Activity
The compound's derivatives have been identified with various biological activities, including antimicrobial and cytotoxic properties. This is particularly relevant in the search for new therapeutic agents that can be synthesized from pyrazole-based compounds. The exploration of these compounds extends to their application in treating diseases and understanding the structure-activity relationship to enhance their efficacy (Noolvi et al., 2014).
Chemical Reactivity and Derivatives
Research into the chemical reactivity of this compound has led to the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. Studies on nucleophilic substitution reactions have provided a pathway to synthesize alkyl amino and thioether substituted pyrazoles, demonstrating the compound's utility in producing highly functionalized derivatives under mild conditions (Sakya & Rast, 2003).
Catalysis and Synthetic Applications
Further investigations into the use of this compound derivatives in catalysis have shown promising results. The development of new catalytic processes can enhance the efficiency and selectivity of chemical reactions, opening new avenues for the synthesis of complex molecules. This research contributes significantly to the field of synthetic organic chemistry and material science (Wu et al., 2014).
Molecular Dynamics and Theoretical Studies
Theoretical studies and molecular dynamics simulations have been applied to understand the mechanism and dynamics of reactions involving pyrazole derivatives. These studies help in predicting the behavior of these compounds under various conditions, facilitating the design of new molecules with desired properties and activities (Hong et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZRXCCZKYDEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390299 | |
| Record name | 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3524-41-2 | |
| Record name | 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



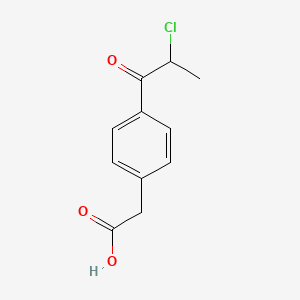

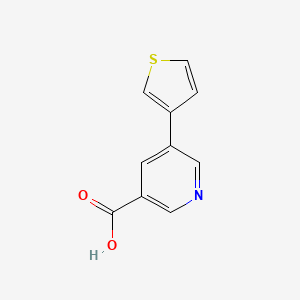
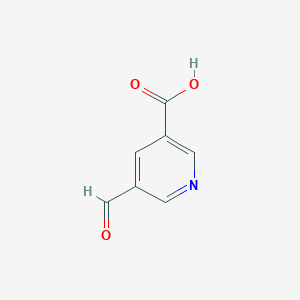
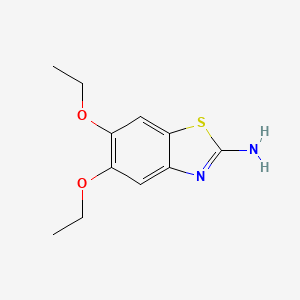
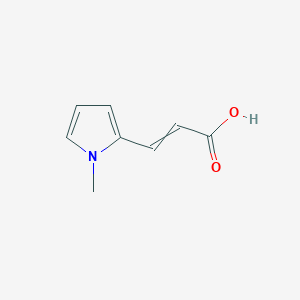

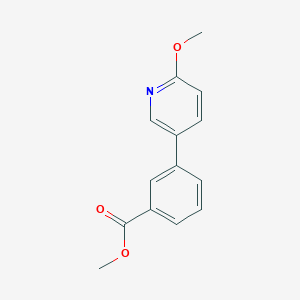
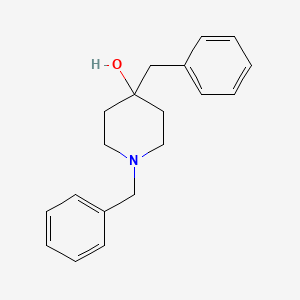
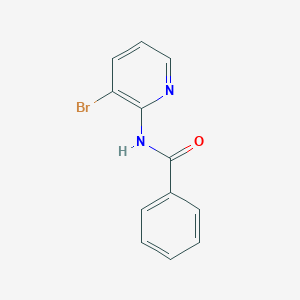
![2-(3,4-Dimethoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1608678.png)
![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)
![1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1608682.png)
